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Compound of Interest

Compound Name: (3-Chlorophenyl)(phenyl)methanol

Cat. No.: B151486 Get Quote

An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanol: Synthesis,

Characterization, and Application

Executive Summary
(3-Chlorophenyl)(phenyl)methanol, a chiral secondary alcohol, serves as a critical

intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals,

agrochemicals, and dyes.[1] Its structure, featuring a stereogenic center and two distinct

aromatic rings, makes it a valuable chiral building block for asymmetric synthesis, particularly in

drug discovery and development.[2] This guide provides an in-depth analysis of its chemical

and physical properties, spectroscopic characterization, fundamental reactivity, synthesis

protocols, and safety considerations. The content herein is intended to equip researchers,

scientists, and drug development professionals with the technical knowledge and practical

insights required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties
(3-Chlorophenyl)(phenyl)methanol is a colorless, crystalline solid with a characteristic

aromatic odor.[1][2] Its core structure consists of a methanol carbon atom bonded to a

hydrogen, a hydroxyl group, a phenyl group, and a 3-chlorophenyl group. The presence of four

different substituents on this central carbon atom confers chirality to the molecule.[1][3]

Table 1: Chemical Identifiers and Physicochemical Data
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Property Value Source(s)

Chemical Formula C₁₃H₁₁ClO [1][2][3][4]

Molecular Weight 218.68 g/mol [1][3][5]

CAS Number 63012-03-3 [1][4]

Appearance
Colorless solid with a benzene

aroma
[1][2]

Melting Point 40 °C [1]

Boiling Point
169 °C at 0.1 mmHg; 342.6 °C

(predicted)
[1][3]

Solubility
Soluble in ethanol, ether;

insoluble in water
[1][2]

Density ~1.0 g/cm³ (Predicted) [1]

Refractive Index 1.609 (Predicted) [1]

Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of (3-
Chlorophenyl)(phenyl)methanol. While a complete, published dataset for this specific isomer

is not readily available, data from the closely related (2-Chlorophenyl)(phenyl)methanol isomer

provides an excellent proxy for interpreting spectral results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of (3-Chlorophenyl)
(phenyl)methanol. The expected chemical shifts are influenced by the electron-withdrawing

effect of the chlorine atom and the magnetic anisotropy of the aromatic rings.

¹H NMR: The proton spectrum is expected to show a singlet for the hydroxyl proton (OH), a

singlet for the benzylic proton (CH), and a complex series of multiplets in the aromatic region

(7.2-7.6 ppm) corresponding to the nine aromatic protons. The benzylic proton's signal is a

key diagnostic peak.
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¹³C NMR: The carbon spectrum will display a signal for the benzylic carbon (C-OH) typically

in the 70-80 ppm range. The aromatic region will show multiple signals, with the carbon atom

attached to the chlorine exhibiting a characteristic shift.

Table 2: Representative NMR Data for the Isomeric (R)-(2-Chlorophenyl)(phenyl)methanol

(Note: This data is for the 2-chloro isomer and serves as a close reference. The shifts for the 3-

chloro isomer will be similar but distinct due to the different substituent position.)

Nucleus
Chemical Shift (δ)
ppm

Multiplicity /
Coupling

Assignment

¹H NMR 6.23 d, J = 3.2 Hz Benzylic CH

(400 MHz, CDCl₃) 7.21–7.41 m Aromatic CH

7.60–7.62 m Aromatic CH

¹³C NMR 72.70 - Benzylic C-OH

(125 MHz, CDCl₃) 126.98–132.54 - Aromatic C

Source: Adapted from Supporting Information, Royal Society of Chemistry, 2012.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of (3-Chlorophenyl)
(phenyl)methanol will be dominated by a strong, broad absorption band for the O-H stretch of

the alcohol group and sharp peaks corresponding to C-H and C=C bonds in the aromatic rings.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3200–3600 O-H stretch (broad) Alcohol

3000–3100 C-H stretch (aromatic) Phenyl Rings

1450–1600 C=C stretch (in-ring) Phenyl Rings

1000–1200 C-O stretch Secondary Alcohol

700–800 C-Cl stretch Chlorophenyl Ring

Chemical Reactivity and Mechanistic Insights
The reactivity of (3-Chlorophenyl)(phenyl)methanol is primarily dictated by the benzylic

hydroxyl group. As a secondary benzylic alcohol, it readily participates in reactions involving

the C-O bond due to the stability of the resulting carbocation intermediate.

The key mechanistic feature is the ability of the adjacent phenyl rings to stabilize a positive

charge at the benzylic carbon through resonance. This makes Sₙ1-type reactions particularly

favorable. Upon protonation of the hydroxyl group by an acid catalyst, water can be eliminated

to form a resonance-stabilized secondary benzylic carbocation. This intermediate is highly

susceptible to attack by a wide range of nucleophiles.[2] This inherent reactivity makes it an

excellent precursor for introducing the (3-chlorophenyl)(phenyl)methyl moiety into other

molecules.[4][5]

Furthermore, the secondary alcohol can be oxidized to the corresponding ketone, (3-

chlorophenyl)(phenyl)methanone, using various oxidizing agents.[7]

Synthesis and Manufacturing
The most common and reliable method for synthesizing racemic (3-Chlorophenyl)
(phenyl)methanol is via a Grignard reaction. This powerful carbon-carbon bond-forming

reaction provides a high-yield pathway to the desired product.

Grignard Synthesis Protocol
This protocol involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent prepared

from bromobenzene and magnesium metal.
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Core Causality: The Grignard reagent, phenylmagnesium bromide, acts as a potent carbon

nucleophile. The carbon atom of the carbonyl group in 3-chlorobenzaldehyde is electrophilic

due to the electronegativity of the oxygen atom. The nucleophilic attack of the phenyl group on

this carbonyl carbon is the key bond-forming step. A subsequent acidic workup is required to

protonate the intermediate alkoxide to yield the final alcohol product.[8]

Experimental Workflow Diagram
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Phase 1: Grignard Reagent Formation

Phase 2: Nucleophilic Addition

Phase 3: Work-up and Purification

1. Prepare Anhydrous Setup
(Oven-dried glassware, inert atmosphere)

2. Add Magnesium Turnings
to reaction flask

3. Add Bromobenzene in
Anhydrous Ether dropwise

4. Initiate and Maintain Reflux
(Formation of PhMgBr)

5. Cool Grignard Reagent
to 0°C

Reaction Progression

6. Add 3-Chlorobenzaldehyde
in Anhydrous Ether dropwise

7. Stir at Room Temperature
(TLC monitoring)

8. Quench with Saturated
Aqueous NH₄Cl (aq) at 0°C

Reaction Completion

9. Extract with Ethyl Acetate

10. Dry Organic Layer
(e.g., Na₂SO₄) and filter

11. Purify by Column Chromatography
(Silica gel)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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